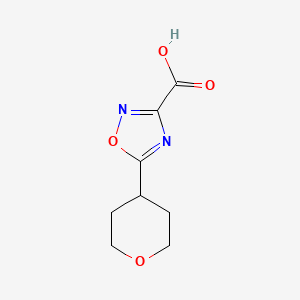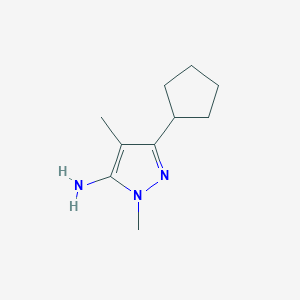
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene is an aromatic compound characterized by the presence of fluorine, iodine, and difluoromethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing aromatic ring. One common method is the reaction of a suitable aromatic precursor with difluoromethylating agents under controlled conditions. For example, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe use of palladium-catalyzed reactions is particularly common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted aromatic compounds, while oxidation reactions can produce difluoromethoxy-substituted quinones .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene has several scientific research applications, including:
Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Research:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene include:
- 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene
- 2-(Difluoromethoxy)-1-fluoro-5-iodobenzene
- 2-(Difluoromethoxy)-1-fluoro-6-iodobenzene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and iodine atoms, along with the difluoromethoxy group, provides a distinct set of properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C7H4F3IO |
|---|---|
Peso molecular |
288.01 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H |
Clave InChI |
OIUMLVHKRRMEDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B13059284.png)

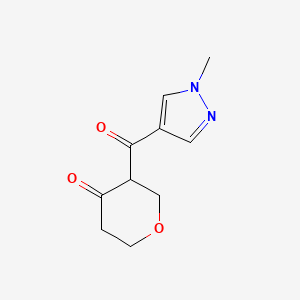
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
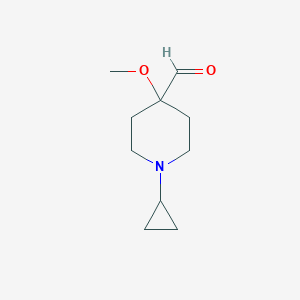
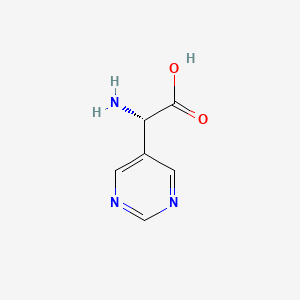
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
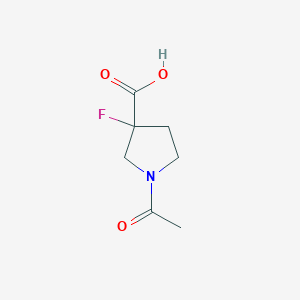


![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)
![tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate](/img/structure/B13059360.png)
